molecular formula C20H15FN6 B15110552 7-(4-fluorophenyl)-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(4-fluorophenyl)-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B15110552
M. Wt: 358.4 g/mol
InChI Key: VDIYKNAKFWFTHS-UHFFFAOYSA-N
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Description

This compound, commonly referred to as SCH58261 in pharmacological studies, is a pyrazolo-triazolopyrimidine derivative with a 4-fluorophenyl group at position 7 and a 2-phenylethyl substituent at position 2. It is a potent and selective adenosine A2A receptor (A2AAR) antagonist, initially developed for neurological applications such as Parkinson’s disease and depression . Its mechanism involves blocking adenosine-mediated immunosuppression, making it a candidate for cancer immunotherapy . SCH58261 exhibits high affinity for A2AAR (Ki = 0.3–1.5 nM) and >1,000-fold selectivity over A1, A2B, and A3 adenosine receptor subtypes .

Properties

Molecular Formula

C20H15FN6

Molecular Weight

358.4 g/mol

IUPAC Name

10-(4-fluorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H15FN6/c21-15-7-9-16(10-8-15)27-19-17(12-23-27)20-24-18(25-26(20)13-22-19)11-6-14-4-2-1-3-5-14/h1-5,7-10,12-13H,6,11H2

InChI Key

VDIYKNAKFWFTHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

Comparison with Similar Compounds

SCH442416

  • Structure : 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine.
  • Key Difference : The 3-(4-methoxyphenyl)propyl group replaces the 2-phenylethyl chain in SCH58261.
  • Impact : Enhanced blood-brain barrier penetration due to increased lipophilicity, making it suitable for central nervous system (CNS) targeting .

ZM241385

  • Structure: 4-(2-[7-Amino-2-(2-furyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-ylamino]ethyl)phenol.
  • Key Difference : Triazolo-triazine core instead of pyrazolo-triazolopyrimidine.
  • Impact : Similar A2AAR affinity (Ki = 0.8 nM) but lower selectivity (100-fold over A2B) compared to SCH58261 .

Substitution-Driven Selectivity Enhancements

Hydroxyphenyl Derivatives (Compounds 6 and 7)

  • Structure: 5-Amino-7-[β-(4-hydroxyphenyl)ethyl]-2-(2-furyl)pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine.
  • Key Difference : Hydroxyl group at the para-position of the phenyl ring.
  • Impact : Improved hydrophilicity and A2AAR affinity (Ki = 0.2 nM) due to hydrogen bonding with receptor residues .

FSPTP (Compound 23)

  • Structure: 5-Amino-7-[2-(4-fluorosulfonyl)phenylethyl]-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine.
  • Key Difference : Fluorosulfonyl group introduces covalent binding capability.
  • Impact: Irreversible A2AAR antagonism, enabling prolonged receptor blockade in cancer immunotherapy studies .

Pharmacokinetic and Bioactivity Variations

Compound Core Structure Key Substituents A2AAR Ki (nM) Selectivity (vs. A1/A3) Biological Application
SCH58261 Pyrazolo-triazolopyrimidine 4-Fluorophenyl, 2-phenylethyl 0.3–1.5 >1,000-fold Cancer immunotherapy, Parkinson’s
SCH442416 Pyrazolo-triazolopyrimidine 3-(4-Methoxyphenyl)propyl 0.5 >500-fold CNS disorders
ZM241385 Triazolo-triazine 4-Hydroxyphenethyl 0.8 100-fold (A2B) Coronary vasodilation
FSPTP (23) Pyrazolo-triazolopyrimidine 4-Fluorosulfonylphenylethyl 1.2 >800-fold Irreversible A2AAR blockade
18a (Antimicrobial) Pyrazolo-triazolopyrimidine 4-Fluorophenyl, 4-nitrophenyl N/A N/A Antimicrobial activity

Mechanistic and Therapeutic Divergence

  • SCH58261 vs. SCH442416 : While both target A2AAR, SCH442416’s methoxypropyl group enhances CNS bioavailability, whereas SCH58261’s fluorophenyl group optimizes peripheral receptor binding .
  • SCH58261 vs. ZM241385: ZM241385’s triazine core reduces metabolic stability but retains coronary vasodilatory effects, unlike SCH58261’s focus on immunosuppression .
  • Covalent Modifications (FSPTP) : Fluorosulfonyl in FSPTP enables irreversible binding, contrasting with SCH58261’s reversible antagonism, offering sustained effects in tumor microenvironments .

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